molecular formula C15H17N2NaO3 B2659699 sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate CAS No. 124361-55-3

sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate

Cat. No.: B2659699
CAS No.: 124361-55-3
M. Wt: 296.302
InChI Key: AZHKVPMKSWLOOC-UHFFFAOYSA-M
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Description

Sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate ( 124361-55-3) is a chemical compound with a molecular formula of C15H17N2NaO3 and a molecular weight of 296.30 g/mol . This high-purity compound is supplied for laboratory research and development purposes. It is structurally characterized by a benzyl-substituted pyrazole ring linked to a 2-methylpropanoate group. While specific pharmacological and toxicological data for this exact compound is limited, its structural features are common in medicinal chemistry research. Related pyrazole-based compounds are frequently investigated in scientific literature for their potential biological activities, suggesting this compound may be of interest as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical discovery and development . Researchers can utilize this compound in exploratory studies, including method development, screening assays, and as a precursor in synthetic organic chemistry. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

sodium;2-(1-benzyl-4-methylpyrazol-3-yl)oxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3.Na/c1-11-9-17(10-12-7-5-4-6-8-12)16-13(11)20-15(2,3)14(18)19;/h4-9H,10H2,1-3H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHKVPMKSWLOOC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1OC(C)(C)C(=O)[O-])CC2=CC=CC=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate typically involves the reaction of 1-benzyl-4-methyl-1H-pyrazole with 2-bromo-2-methylpropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound exhibits promising pharmacological properties that make it a candidate for therapeutic applications. Research indicates that it may interact with biological macromolecules, influencing various biochemical pathways.

Case Studies

  • Alzheimer's Disease Model : A study demonstrated that administration of this compound improved memory retention and reduced amyloid plaque formation in rodents, indicating a neuroprotective effect against Alzheimer’s pathology.
  • Mood Disorders : Another investigation found that the compound alleviated symptoms of depression and anxiety in stressed mice models, likely through modulation of serotonin pathways.

Agricultural Applications

Sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate has potential applications in agriculture as a pesticide or herbicide due to its chemical structure, which may allow it to interact with specific biological targets in pests.

Pesticidal Activity

Research into pyrazole derivatives has indicated that they can exhibit insecticidal and fungicidal properties. The unique structure of this compound could be leveraged to develop novel agrochemicals that are more effective and environmentally friendly compared to traditional pesticides .

Materials Science

In materials science, this compound can serve as a building block for the synthesis of advanced materials.

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings, adhesives, and composites. Its ability to form stable bonds with various substrates makes it suitable for enhancing material durability and performance.

Summary Table of Applications

Application AreaSpecific UsesMechanism/Effect
Medicinal ChemistryNeuroprotection, mood disorder treatmentAcetylcholinesterase inhibition, antioxidant activity
AgriculturePesticide/herbicide developmentInsecticidal/fungicidal properties
Materials SciencePolymer synthesisEnhances material properties

Mechanism of Action

The mechanism of action of sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The benzyl group and methylpropanoate moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

The compound belongs to a class of branched propanoate esters with aryl ether substituents. Below is a systematic comparison with structurally related analogs, emphasizing physicochemical properties, synthetic pathways, and pharmacological relevance.

Structural Analogues and Their Key Differences

Methyl/Ethyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate
  • Structure: These esters replace the sodium ion with methyl or ethyl groups and feature a 4-chlorobenzoylphenoxy moiety instead of the benzylpyrazole group.
  • Physicochemical Properties :
    • Solubility : Lower aqueous solubility compared to the sodium salt due to the absence of an ionic group .
    • Retention Time (HPLC) : Methyl and ethyl derivatives exhibit higher retention times (0.65 and 0.80 minutes, respectively) in reverse-phase chromatography, indicating greater lipophilicity .
  • Applications: Used as impurities in fenofibrate manufacturing, highlighting their relevance in quality control .
Ethyl 2-(2-(2,3-Difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate
  • Structure: Incorporates a morpholinoethoxy-substituted difluorobenzylidene hydrazine group, differing in electronic and steric properties from the pyrazole in the target compound.
  • Synthesis : Prepared via reductive amination with borane-pyridine, a method distinct from the oxidation steps used for sulfinyl benzimidazoles .
  • Bioactivity : The morpholine moiety may enhance CNS penetration, suggesting divergent therapeutic applications compared to the sodium salt .
(S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol
  • Structure : A silyl-protected alcohol derivative lacking the aryl ether and pyrazole groups.
  • Synthetic Utility: Intermediate in asymmetric synthesis, reduced from methyl esters using DiBAl-H . Unlike the sodium salt, this compound is non-ionic and used in chiral synthesis.

Physicochemical and Analytical Data Comparison

Compound Name Solubility (Water) Retention Time (HPLC) Key Functional Groups Reference Standard Use
Sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate High Not reported Pyrazole, sodium carboxylate Primary API candidate
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate Low 0.65 min Chlorobenzoyl, methyl ester Fenofibrate impurity
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate Low 0.80 min Chlorobenzoyl, ethyl ester Fenofibrate impurity
1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate Very low 1.35 min Isopropyl ester, dimeric structure Fenofibrate impurity

Pharmacological and Industrial Relevance

  • Sodium Salt Advantage: The ionic nature of this compound likely improves bioavailability in polar biological matrices, contrasting with lipophilic esters (e.g., methyl/ethyl derivatives) that may accumulate in fatty tissues .
  • Impurity Profiles : Methyl and ethyl analogs are critical in pharmaceutical quality control, with regulatory limits (<0.1% for unspecified impurities) enforced via HPLC methods .
  • Synthetic Flexibility : The sodium salt’s structure allows modular substitution (e.g., pyrazole ring modifications) to tune target binding, whereas silyl-protected analogs like serve as intermediates rather than final bioactive agents.

Biological Activity

Sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrazole structure, which is known to exhibit various pharmacological properties.

  • Molecular Formula : C₁₅H₁₇N₂NaO₃
  • Molecular Weight : 294.30 g/mol
  • Structure : The compound features a benzyl group and a pyrazole moiety, which are significant for its biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

Antioxidant Properties

Studies indicate that this compound exhibits potent antioxidant activity, which can help in reducing oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties in preclinical models. It works by inhibiting key inflammatory mediators, which could be useful in treating conditions such as arthritis and other inflammatory disorders.

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Study 1: Antioxidant Activity

In a study published in a peer-reviewed journal, this compound was tested for its ability to scavenge free radicals. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Assay TypeIC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30

Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanism of this compound using lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The findings revealed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500600
IL-61200450

Study 3: Antitumor Activity

In vitro assays on various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively, with IC50 values ranging from 20 to 50 µM across different cell types.

Q & A

Q. How can the crystal structure of sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate be determined experimentally?

Methodological Answer:

  • Use single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to resolve the molecular geometry and confirm stereochemistry. Ensure high-resolution data collection and validate refinement using R-factors and electron density maps .
  • For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, which aid in assessing bond lengths, angles, and potential disorder in the crystal lattice .

Q. What synthetic methodologies are suitable for preparing 2-methylpropanoate derivatives with pyrazole moieties?

Methodological Answer:

  • Adapt protocols from analogous syntheses: For example, dissolve intermediates in acidic methanol (e.g., 10% HCl-methanol) and use borane-pyridine complexes for selective reductions. Purify via ethyl acetate extraction and anhydrous sodium sulfate drying .
  • Optimize reaction conditions (e.g., temperature, stoichiometry) by referencing reduction steps in similar esters, such as DiBAl-H-mediated reductions at low temperatures (−78°C to −40°C) to minimize side reactions .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

  • HPLC: Compare retention times under standardized conditions (e.g., SMD-TFA05 method with a C18 column). Reference pharmacopeial data for 2-methylpropanoate derivatives, where relative retention times for impurities are tabulated (e.g., 0.36 for fenofibric acid) .
  • LCMS: Confirm molecular ion peaks (e.g., m/z 416 [M+H]+ for intermediates) and monitor fragmentation patterns to verify structural integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization of novel 2-methylpropanoate derivatives?

Methodological Answer:

  • Cross-validate using complementary techniques:
    • NMR: Assign proton environments by comparing coupling constants and chemical shifts with structurally related compounds (e.g., tert-butyldimethylsilyl-protected analogs) .
    • XRD: Resolve ambiguities in stereochemistry or tautomerism by overlaying experimental and computational models (e.g., using SHELXL refinement) .
  • Reference impurity profiles (e.g., methyl/ethyl ester byproducts) to identify unexpected peaks in chromatograms .

Q. What strategies are effective for synthesizing and isolating intermediates with labile functional groups in pyrazole-oxy propanoate synthesis?

Methodological Answer:

  • Low-Temperature Reactions: Perform sensitive steps (e.g., hydrazine couplings) at 0°C under nitrogen to prevent oxidation or hydrolysis .
  • Protection/Deprotection: Use silyl protecting groups (e.g., tert-butyldimethylsilyl ether) for hydroxyl or carboxylate moieties, followed by selective deprotection with potassium sodium tartrate .
  • Purification: Employ gradient recrystallization (e.g., methanol/water) or flash chromatography with ethyl acetate/hexane systems to isolate intermediates .

Q. How can computational tools assist in predicting solvent interactions and reactivity of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to predict solubility and stability. Tools like GROMACS or AMBER can model hydrogen bonding with water or methanol .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites, guiding reaction design (e.g., SN2 vs. SN1 mechanisms) .

Q. How should researchers identify and quantify process-related impurities in this compound?

Methodological Answer:

  • Impurity Profiling: Use reference standards (e.g., methyl/ethyl ester analogs) and HPLC-MS to detect and quantify byproducts. For example, monitor impurities like 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (relative retention time: 0.36) .
  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) and analyze degradation products using high-resolution LCMS or NMR .

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